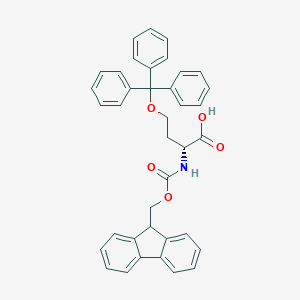
Fmoc-D-Cys(Acm)-OH
描述
“Fmoc-D-Cys(Acm)-OH” is a standard building block used for the introduction of D-cysteine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 414.48 g/mol .
Synthesis Analysis
The synthesis of peptides containing Cys presents special challenges to the peptide chemist. A wide variety of cysteinyl protecting groups are available for use in Fmoc SPPS. The choice depends on the nature of the desired peptide and synthetic strategy . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Cys(Acm)-OH” is represented by the Hill Formula: C21H22N2O5S .Chemical Reactions Analysis
The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .Physical And Chemical Properties Analysis
“Fmoc-D-Cys(Acm)-OH” is a white to slight yellow to beige powder . It has a melting point of 143-145 °C .科学研究应用
1. Specific Scientific Field The primary field of application for “Fmoc-D-Cys(Acm)-OH” is in Chemistry , specifically in the area of Peptide Synthesis .
3. Detailed Description of the Methods of Application or Experimental Procedures In solid-phase peptide synthesis (SPPS), the amino acid “Fmoc-D-Cys(Acm)-OH” is attached to a solid support (like a resin bead ). The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained. After the sequence is complete, the Acm group can be removed to allow the formation of disulfide bonds .
1. Protein and Peptide Science “Fmoc-D-Cys(Acm)-OH” is used in the field of protein and peptide science . The protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
2. Solid Phase Peptide Synthesis (SPPS) “Fmoc-D-Cys(Acm)-OH” is used in SPPS . It is attached to a solid support like a resin bead . The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained .
3. Use with Different Resins “Fmoc-D-Cys(Acm)-OH” can be used with different types of resins. For example, it can be used with Wang resin or TentaGel® S AC Resin . The choice of resin can affect the properties of the final peptide, such as its solubility and stability .
1. Use in Protein and Peptide Science “Fmoc-D-Cys(Acm)-OH” is used in the field of protein and peptide science . The protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
2. Use in Solid Phase Peptide Synthesis (SPPS) “Fmoc-D-Cys(Acm)-OH” is used in SPPS . It is attached to a solid support like a resin bead . The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained .
3. Use with Different Resins “Fmoc-D-Cys(Acm)-OH” can be used with different types of resins. For example, it can be used with Wang resin or TentaGel® S AC Resin . The choice of resin can affect the properties of the final peptide, such as its solubility and stability .
安全和危害
属性
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYOORPUGPKAP-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Cys(Acm)-OH | |
CAS RN |
168300-88-7 | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



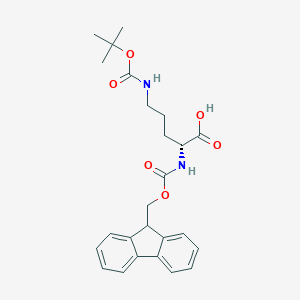
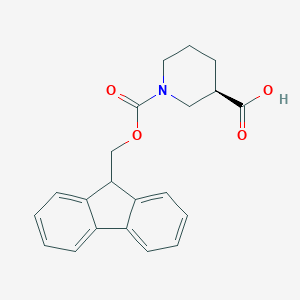
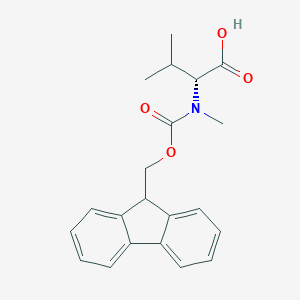

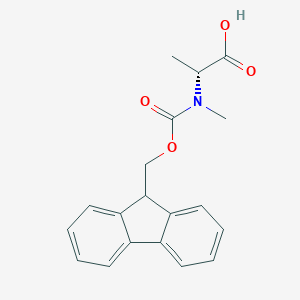
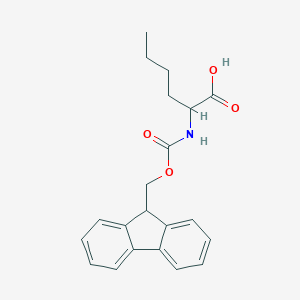


![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
